4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring substituted with a nitro group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the intermediate 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzyl bromide. This intermediate is then subjected to hydrolysis to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophiles like bromine (Br2) and catalysts such as iron (Fe) can facilitate these reactions.
Coupling: Boron reagents and palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Reduction: 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Uniqueness
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in studies involving nitro group reductions .
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZUBSJMBVABMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-08-2 |
Source
|
Record name | 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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